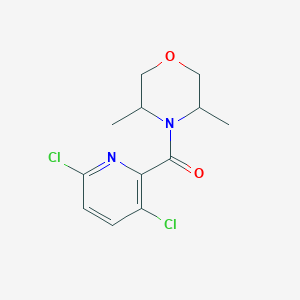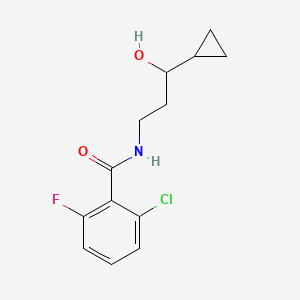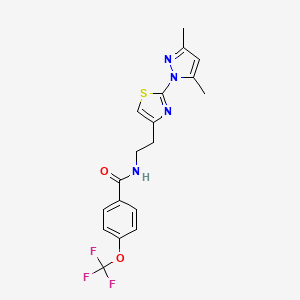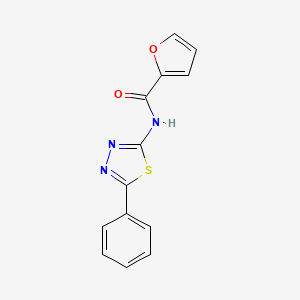![molecular formula C33H48BrN5O4Si2 B2484168 2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1415565-14-8](/img/structure/B2484168.png)
2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of highly specialized organic molecules that are often explored for their potential in drug development and other advanced materials. Its complex structure suggests it has specific target interactions, possibly within biological systems, given the presence of functional groups known for their reactivity and binding capabilities.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. These processes may include the formation of heterocyclic components, introduction of side chains through various organic reactions, and protection/deprotection steps for sensitive functional groups. For example, methods involving bromine-magnesium exchange, esterification, and intramolecular cyclization are common in constructing intricate heterocyclic systems (M. Wall et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of complex heterocyclic systems. For example, the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of a new triazafulvalene system (Uršič, Svete, & Stanovnik, 2010). This demonstrates its application in the development of new chemical entities with potential biological activities.
X-ray Diffraction Structures
- The compound's derivatives have been studied using X-ray diffraction structures. This technique helps in confirming the structures of these complex molecules in both solution and solid state, which is crucial for understanding their chemical behavior and potential applications (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Potential as Protecting Groups in Chemical Reactions
- Derivatives of the compound have been explored for their use as protecting groups in various chemical reactions. For instance, the [2-(trimethylsilyl)ethoxy]methyl function has been used as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, indicating its utility in synthetic organic chemistry (Fugina, Holzer, & Wasicky, 1992).
Application in Antioxidant and Antimicrobial Activities
- The compound's framework has been incorporated into the synthesis of new derivatives evaluated for their antioxidant and antimicrobial activities. This suggests its role in the development of new pharmaceutical agents with potential therapeutic benefits (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
properties
IUPAC Name |
2-[[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48BrN5O4Si2/c1-33(2,3)45(7,8)43-25-13-11-24(12-14-25)39-29-15-9-22(31(40)41)19-27(29)35-32(39)36-30-26-20-23(34)10-16-28(26)38(37-30)21-42-17-18-44(4,5)6/h9-10,15-16,19-20,24-25H,11-14,17-18,21H2,1-8H3,(H,40,41)(H,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRYPMKCJJWHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2NC4=NN(C5=C4C=C(C=C5)Br)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48BrN5O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)


![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)
![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)


![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)